molecular formula C24H27N3O3 B2784552 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034238-66-7

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2784552
CAS No.: 2034238-66-7
M. Wt: 405.498
InChI Key: GOKSBFPPGLOSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazole-piperidine core linked to a cyclopropanecarboxamide moiety substituted with a 2-methoxyphenyl group. The benzoxazole heterocycle (benzo[d]oxazol-2-yl) contributes to aromatic stacking interactions, while the piperidine ring enhances conformational flexibility. The 2-methoxyphenyl group may improve lipophilicity and metabolic stability compared to unsubstituted phenyl analogs.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-20-8-4-2-6-18(20)24(12-13-24)22(28)25-16-17-10-14-27(15-11-17)23-26-19-7-3-5-9-21(19)30-23/h2-9,17H,10-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKSBFPPGLOSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]oxazole ring : Known for its interaction with various biological targets.
  • Piperidine ring : Often associated with pharmacological activity due to its ability to form hydrogen bonds.
  • Cyclopropanecarboxamide moiety : Enhances binding affinity and specificity.

The molecular formula is C20H23N3O2C_{20}H_{23}N_3O_2, and its molecular weight is approximately 351.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of the dopamine D2 receptor, which plays a crucial role in neurotransmitter regulation in the brain. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, although specific enzyme targets are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Studies have demonstrated that compounds with similar structures exhibit notable antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. For instance, related benzoylpiperidine derivatives showed IC50 values ranging from 19.9 to 75.3 µM against MDA-MB-231 and OVCAR-3 cell lines .
  • Enzyme Inhibition : Preliminary data suggest that this compound may act as a reversible inhibitor of certain enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system .

Case Study 1: Anticancer Activity

A study exploring the effects of similar piperidine derivatives found significant inhibition of cell growth in human breast and ovarian cancer models. The most potent compounds demonstrated IC50 values below 10 µM, indicating strong anticancer potential.

Case Study 2: Neuropharmacological Effects

Research investigating the modulation of dopamine receptors revealed that compounds structurally related to this compound could effectively alter dopamine release, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50 Values
Benzoylpiperidine DerivativePiperidine-basedAntiproliferative19.9 - 75.3 µM
N-(benzo[d]thiazol-2-yl) derivativesThiazole ringEnzyme inhibitionVaries by derivative
N-(benzo[d]imidazol-2-yl) derivativesImidazole ringAnticancerVaries by derivative

Comparison with Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

  • Core Structure : Piperidine-cyclopropanecarboxamide with a phenylethyl substituent.
  • Key Differences :
    • Cyclopropylfentanyl lacks the benzoxazole group, instead incorporating a phenylethyl chain on the piperidine nitrogen.
    • The phenyl group in cyclopropylfentanyl’s carboxamide is unsubstituted, whereas the target compound has a 2-methoxyphenyl group.
  • Pharmacological Activity: Cyclopropylfentanyl is a potent opioid agonist due to μ-opioid receptor binding, a property linked to its 4-anilidopiperidine scaffold .

Thiazolyl-Benzodioxolyl Derivatives (Compounds 40, 41, 74)

  • Core Structure : Thiazole-carboxamide with benzodioxolyl or bromophenyl substituents.
  • Key Differences :
    • Compounds 40 and 74 () replace the benzoxazole with a benzodioxolyl group, which is more electron-rich and metabolically labile.
    • The thiazole ring in these derivatives may enhance hydrogen bonding compared to the benzoxazole’s nitrogen-oxygen motif.
  • Synthesis Yields : 20–32% via coupling reactions, suggesting moderate efficiency for cyclopropanecarboxamide derivatives .

Benzimidazolone-Piperidine Inhibitors (Compound 32)

  • Core Structure : Benzimidazolone-piperidine with bromo and cyclohexylcarboxamide groups.
  • Key Differences: The benzimidazolone ring (vs. benzoxazole) alters electron distribution and hydrogen-bonding capacity.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability :
    • The 2-methoxyphenyl group in the target compound may undergo slower demethylation compared to benzodioxolyl derivatives (e.g., compound 74), which are prone to oxidative cleavage .
    • Cyclopropylfentanyl’s unsubstituted phenyl group facilitates rapid metabolism, contributing to its short half-life .
  • Lipophilicity :
    • The benzoxazole and methoxy groups balance lipophilicity, enhancing CNS penetration relative to bromophenyl (compound 41) or benzodioxolyl analogs .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Target Synthesis Yield
Target Compound Benzoxazole-Piperidine 2-Methoxyphenyl cyclopropanecarboxamide Potential CNS/Kinase Not reported
Cyclopropylfentanyl Piperidine-Phenylethyl Phenyl cyclopropanecarboxamide μ-Opioid receptor Not reported
Compound 74 Thiazolyl-Benzodioxolyl Pyrrolidinyl-benzoyl Undisclosed 20%
Compound 41 Thiazolyl-Bromophenyl 4-Bromophenyl Undisclosed 32%
Compound 32 Benzimidazolone-Piperidine Bromo, Cyclohexyl carboxamide 8-Oxo enzyme inhibitor Not reported

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclopropane ring formation and piperidine-benzoxazole coupling. Key steps include:

  • Cyclopropanation : Use of carbene precursors (e.g., ethyl diazoacetate) under inert conditions to stabilize the cyclopropane ring.
  • Amide Bond Formation : Employ coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions .
  • Piperidine Functionalization : Substituent introduction via nucleophilic substitution or reductive amination, with temperature optimization (60–80°C) to balance reactivity and decomposition .
    • Critical Parameters : Solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and pH control during workup to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for benzoxazole and 2-methoxyphenyl groups) and cyclopropane carbons (δ 10–15 ppm). Integration ratios verify substituent positions .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the benzoxazole and cyclopropane moieties, critical for steric interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error, distinguishing it from analogs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • In Silico Docking : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). Focus on the benzoxazole ring’s π-π stacking and cyclopropane’s steric effects .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Mutagenesis Studies : Introduce point mutations in the target’s active site to validate predicted interactions (e.g., hydrogen bonds with the methoxyphenyl group) .

Q. How should contradictions in activity data (e.g., inconsistent IC₅₀ values across assays) be addressed?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Metabolite Screening : Use LC-MS to detect degradation products or reactive intermediates that may interfere with activity measurements .
  • Computational Feedback : Apply quantum mechanical/molecular mechanical (QM/MM) models to reconcile discrepancies between in vitro and in silico results .

Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to map energy profiles for cyclopropane ring-opening or benzoxazole functionalization. Focus on transition states involving the piperidine nitrogen .
  • Solvent Effects Modeling : Conduct COSMO-RS simulations to predict solvent-dependent reaction outcomes (e.g., DCM vs. THF) for nucleophilic substitutions .
  • Machine Learning : Train models on datasets of similar compounds to forecast regioselectivity in electrophilic aromatic substitution .

Notes

  • Contradictory Data : Conflicting solubility reports (DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
  • Advanced Synthesis : For deuterated analogs, replace H₂O with D₂O in hydrolysis steps and confirm deuteration via IR (C-D stretch at ~2100 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.